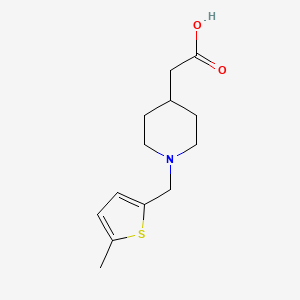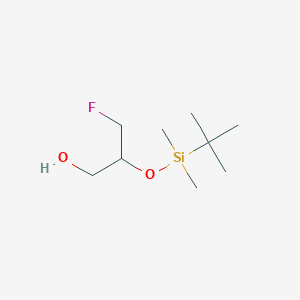
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorinated propanol backbone. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol typically involves the protection of the hydroxyl group of 3-fluoropropan-1-ol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
3-fluoropropan-1-ol+TBDMS-Cl+Base→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The fluorinated carbon can be reduced to form a non-fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanal or 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropanone.
Reduction: Formation of 2-((tert-Butyldimethylsilyl)oxy)-propan-1-ol.
Substitution: Formation of various substituted propan-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of hydroxyl groups are required.
Biology: Utilized in the synthesis of fluorinated analogs of biologically active compounds to study their mechanism of action and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates for enhanced bioavailability and metabolic stability.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol largely depends on its role as a protecting group in synthetic chemistry. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites in the molecule. The fluorine atom can influence the reactivity and stability of the compound through inductive and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)propanoic acid
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C9H21FO2Si |
|---|---|
Peso molecular |
208.35 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropan-1-ol |
InChI |
InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8,11H,6-7H2,1-5H3 |
Clave InChI |
NMLPPVGOMFCEFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
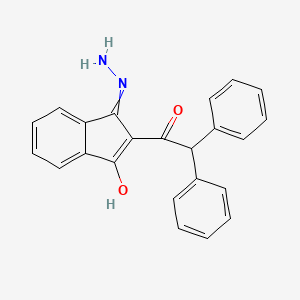
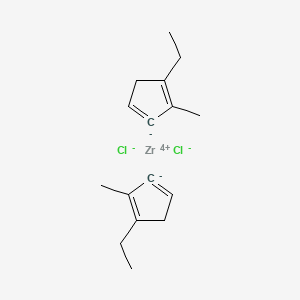
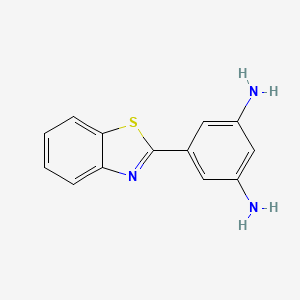
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)

![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
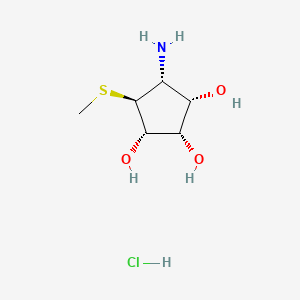
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
